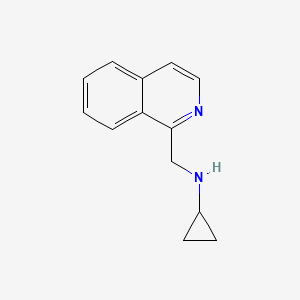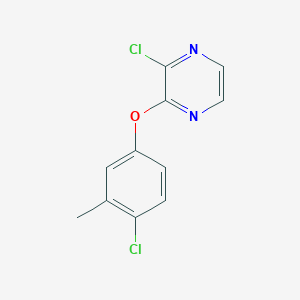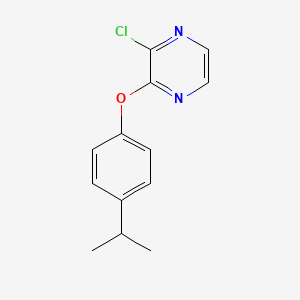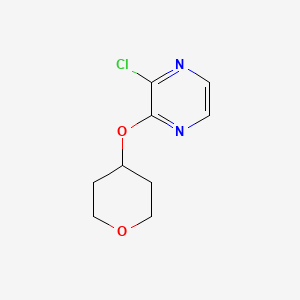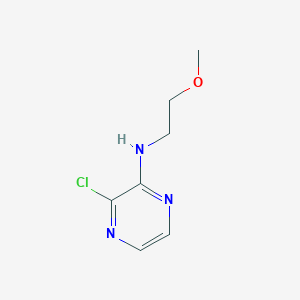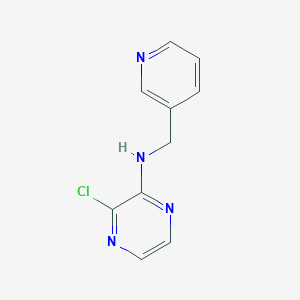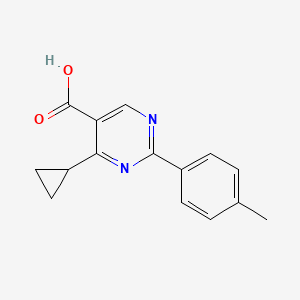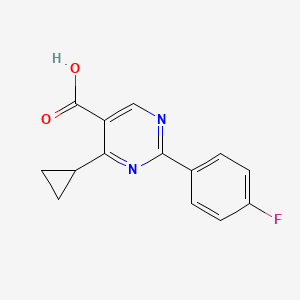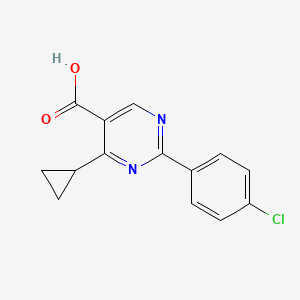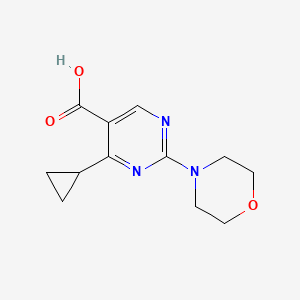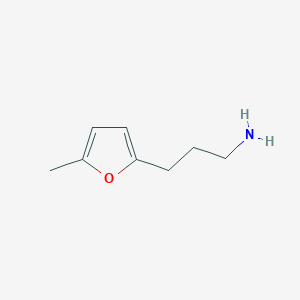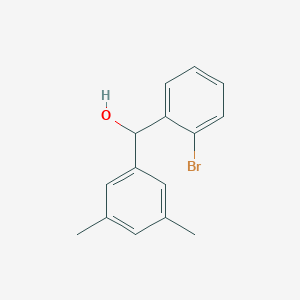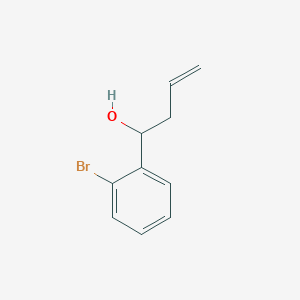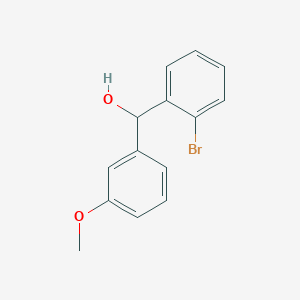
(2-Bromophenyl)(3-methoxyphenyl)methanol
概述
描述
(2-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom attached to the second position of a phenyl ring and a methoxy group attached to the third position of another phenyl ring, both connected through a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-methoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-methoxyphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
-
Formation of Grignard Reagent:
- 3-Methoxyphenyl bromide is reacted with magnesium turnings in anhydrous ether to form 3-methoxyphenylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and reflux.
-
Grignard Reaction:
- The 3-methoxyphenylmagnesium bromide is then added to 2-bromobenzaldehyde.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.
-
Hydrolysis:
- The reaction mixture is hydrolyzed with dilute acid (e.g., hydrochloric acid) to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions for higher yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2-Bromophenyl)(3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents (e.g., dimethylformamide).
Major Products:
Oxidation: (2-Bromophenyl)(3-methoxyphenyl)ketone.
Reduction: (2-Phenyl)(3-methoxyphenyl)methanol.
Substitution: (2-Azidophenyl)(3-methoxyphenyl)methanol or (2-Thiophenyl)(3-methoxyphenyl)methanol.
科学研究应用
(2-Bromophenyl)(3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2-Bromophenyl)(3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
相似化合物的比较
(2-Bromophenyl)(phenyl)methanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
(2-Chlorophenyl)(3-methoxyphenyl)methanol: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.
(2-Bromophenyl)(4-methoxyphenyl)methanol: The position of the methoxy group can influence the compound’s steric and electronic characteristics.
属性
IUPAC Name |
(2-bromophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAROXVDEVSSDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

